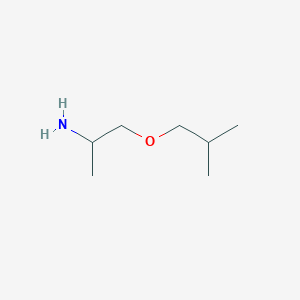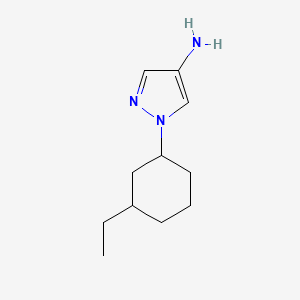![molecular formula C13H13F3O B15244068 Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]- CAS No. 122902-06-1](/img/structure/B15244068.png)
Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(Trifluoromethyl)phenyl)cyclohexanone is an organic compound with the molecular formula C13H13F3O It is a derivative of cyclohexanone, where a trifluoromethyl group is attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(trifluoromethyl)phenyl)cyclohexanone typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-(trifluoromethyl)benzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the process. Common catalysts include Lewis acids such as aluminum chloride (AlCl3).
Reaction Mechanism: The reaction proceeds through a Friedel-Crafts acylation mechanism, where the cyclohexanone undergoes acylation with 4-(trifluoromethyl)benzene in the presence of the catalyst.
Industrial Production Methods
In industrial settings, the production of 3-(4-(trifluoromethyl)phenyl)cyclohexanone may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for better control over reaction parameters and can handle large volumes of reactants.
Purification Steps: After the reaction, the product is purified using techniques such as distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
3-(4-(trifluoromethyl)phenyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
3-(4-(trifluoromethyl)phenyl)cyclohexanone has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical products.
作用机制
The mechanism of action of 3-(4-(trifluoromethyl)phenyl)cyclohexanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)cyclohexanone: A similar compound with a trifluoromethyl group attached to the cyclohexanone ring.
3-(Trifluoromethyl)cyclohexanone: Another derivative with the trifluoromethyl group in a different position on the cyclohexanone ring.
Uniqueness
3-(4-(trifluoromethyl)phenyl)cyclohexanone is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning can lead to different interactions and effects compared to other similar compounds.
属性
CAS 编号 |
122902-06-1 |
|---|---|
分子式 |
C13H13F3O |
分子量 |
242.24 g/mol |
IUPAC 名称 |
3-[4-(trifluoromethyl)phenyl]cyclohexan-1-one |
InChI |
InChI=1S/C13H13F3O/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(17)8-10/h4-7,10H,1-3,8H2 |
InChI 键 |
PXEDGGLZDRNQLK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC(=O)C1)C2=CC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


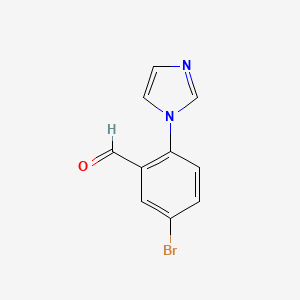
![(3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B15243997.png)
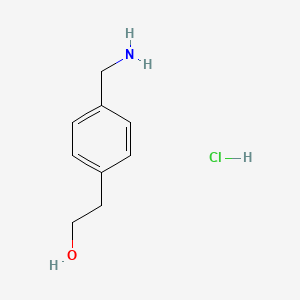
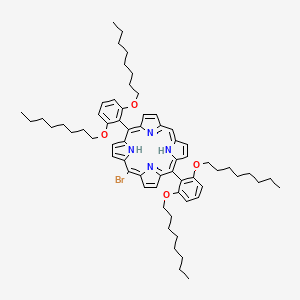
![1'-(tert-Butoxycarbonyl)-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxylic acid](/img/structure/B15244027.png)
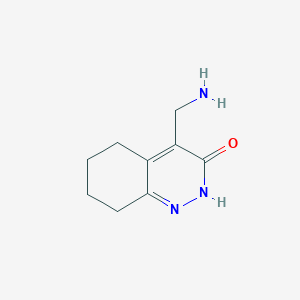
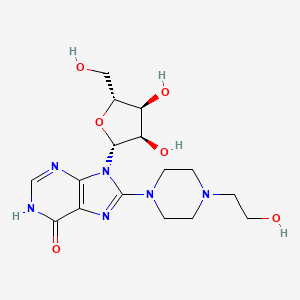
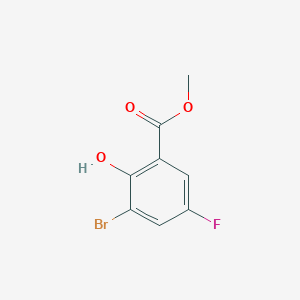
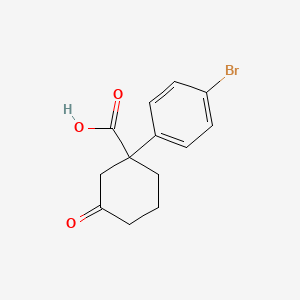

![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,3,3-dimethyl-6-[[[[[[[3-(methylsulfonyl)-2-oxo-1-imidazolidinyl]carbonyl]amino]carbonyl]amino]phenylacetyl]amino]-7-oxo-,monosodiumsalt,[2S-[2a,5a,6b(S*)]]-](/img/structure/B15244059.png)
